![molecular formula C5H6F3NO2 B1610265 (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid CAS No. 748121-19-9](/img/structure/B1610265.png)
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid
Overview
Description
“(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic Acid” is a chemical compound with the CAS Number: 1690037-61-6 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m0/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.09 . It is a liquid at room temperature and should be stored at 4 degrees Celsius . The InChI Code provides information about the molecular structure .Scientific Research Applications
Synthesis and Structural Studies
- (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has been synthesized through various methods, contributing to the study of ethylene biosynthesis in plants. For example, Ramalingam et al. (1984) describe the synthesis of deuterium-labeled 1-aminocyclopropane-1-carboxylic acid, useful for NMR studies and biosynthesis research in plants (Ramalingam, Kalvin, & Woodard, 1984).
- Artamonov et al. (2010) developed an efficient procedure for the multigram synthesis of this compound, which is significant for large-scale studies and applications (Artamonov et al., 2010).
Biological Activities and Applications
- The compound and its derivatives exhibit a range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumor effects. Coleman and Hudson (2016) discuss the isolation, synthesis, and biological activities of these compounds, highlighting their significance in natural product chemistry and drug development (Coleman & Hudson, 2016).
- In the pharmaceutical industry, certain derivatives, such as (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), are essential pharmacophoric units in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Sato et al. (2016) provide an overview of synthetic approaches to this compound, emphasizing its importance in drug research (Sato et al., 2016).
Biochemical Analysis and Assay Development
- Lizada and Yang (1979) developed a sensitive assay for quantitatively determining 1-aminocyclopropane-1-carboxylic acid, showcasing its role as a precursor of ethylene in plant tissues (Lizada & Yang, 1979).
Enzyme Inhibition Studies
- Liu et al. (2015) studied 1-amino-2,2-difluorocyclopropane-1-carboxylic acid, a compound related to (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, for its potential to inhibit ACC deaminase, contributing to the understanding of enzyme activity and inhibition (Liu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS02, GHS05, and GHS07 pictograms, indicating that it is flammable, corrosive, and can cause respiratory irritation . The compound has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11)/t2-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADPSWBCYPNKY-OKKQSCSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460486 | |
Record name | (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
748121-19-9 | |
Record name | (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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